1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-

説明

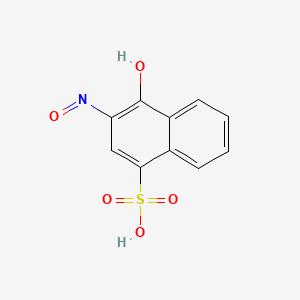

Chemical Identity: 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- (CAS 3682-32-4) is a naphthalene derivative functionalized with a sulfonic acid (-SO₃H), hydroxyl (-OH), and nitroso (-NO) group at positions 1, 4, and 3, respectively. Its IUPAC name is 4-hydroxy-3-nitrosonaphthalene-1-sulfonic acid, and it is also referred to as nitroso-NW acid .

特性

IUPAC Name |

4-hydroxy-3-nitrosonaphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO5S/c12-10-7-4-2-1-3-6(7)9(17(14,15)16)5-8(10)11-13/h1-5,12H,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASPSNIEUBWWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)N=O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063131 | |

| Record name | 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3682-32-4, 1787-54-8 | |

| Record name | 2-Nitroso-1-naphthol-4-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3682-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-nitroso-1-naphthalenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001787548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitroso-1-naphthol-4-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003682324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3682-32-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-nitrosonaphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-3-NITROSO-1-NAPHTHALENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T06PCA43O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

作用機序

Target of Action

The primary targets of 2-Nitroso-1-naphthol-4-sulfonic acid, also known as 4-hydroxy-3-nitrosonaphthalene-1-sulfonic acid, are metal ions, particularly cobalt and nickel . These metals play crucial roles in various biological processes, including enzymatic reactions and the stabilization of protein structures.

Mode of Action

The compound interacts with its targets by forming chelate complexes . In the case of cobalt, it acts as a reagent, causing the oxidation of cobalt(II) ion to cobalt(III) ion. This interaction results in the formation of a dark brown insoluble organic substance and a red colored solid, indicative of the presence of cobalt.

Biochemical Pathways

The affected biochemical pathways primarily involve redox reactions. The compound’s ability to accept one and/or two electrons through a redox cycle is crucial for its activity. This redox cycle can lead to the formation of reactive oxygen species and nitrogen species, which can have various downstream effects, including the modulation of signal transduction pathways and the induction of oxidative stress.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific context of its use. For instance, in the presence of cobalt ions, the compound’s action results in the formation of a red colored solid, indicative of the presence of cobalt. In a broader biological context, the compound’s redox activity could potentially lead to oxidative stress, which can have various effects on cellular function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Nitroso-1-naphthol-4-sulfonic acid. For instance, the compound’s ability to form chelate complexes with metal ions suggests that its activity would be influenced by the concentration of these ions in the environment. Additionally, factors such as pH could potentially influence the compound’s redox activity.

生物活性

1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- (CAS Number: 1787-54-8) is a chemical compound notable for its biological activity primarily as a chelating agent. This article explores its interactions with metal ions, biochemical pathways, and potential applications in environmental and biological contexts.

- Molecular Formula : C₁₀H₇NO₅S

- Molecular Weight : 253.23 g/mol

- Melting Point : Approximately 145°C

- State : Solid at room temperature; hygroscopic in nature.

The compound features a naphthalene ring substituted with a sulfonic acid group and a nitroso group, which contributes to its ability to interact with various metal ions through redox processes.

1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- acts as a chelating agent by forming stable complexes with transition metals such as cobalt and nickel. The nitroso and hydroxyl groups facilitate electron transfer, essential for its chelation properties. This interaction can lead to significant color changes, indicating the presence of specific metals, which is useful in analytical chemistry.

Table 1: Interaction with Metal Ions

| Metal Ion | Chelation Strength | Biological Significance |

|---|---|---|

| Cobalt | Moderate | Essential for enzyme function |

| Nickel | Strong | Involved in metabolic processes |

| Iron | Weak | Important for oxygen transport |

Biological Implications

The biological activity of this compound extends beyond simple metal ion binding. It influences various biochemical pathways involving redox reactions, which can affect cellular processes such as oxidative stress and signaling.

Case Study: Polyphenol Quantification

A critical study examined the use of Fe(III)/NRS (Naphthalenesulfonic acid) complexes for quantifying polyphenols in medicinal plants. The study demonstrated that the reduction of Fe(III) to Fe(II) in the presence of polyphenols resulted in stable complexes that could be quantitatively analyzed using spectrophotometric methods. The calibration curve showed high linearity (r=0.998), indicating the effectiveness of this method for assessing antioxidant capacities in plant extracts .

Applications

1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- has several applications across different fields:

- Environmental Chemistry : Used for preconcentrating trace metals from complex matrices, enhancing detection limits.

- Analytical Chemistry : Serves as a reagent in various assays for metal ion detection.

- Pharmaceuticals : Potential role in drug development targeting metal-dependent enzymes.

Comparative Analysis with Similar Compounds

The unique combination of functional groups in 1-naphthalenesulfonic acid, 4-hydroxy-3-nitroso- distinguishes it from other structurally similar compounds.

Table 2: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Naphthalenesulfonic acid | C₁₀H₉O₃S | Less reactive than nitroso variant |

| 2-Nitro-1-naphthol | C₁₀H₇NO₃ | Used as an intermediate in dye synthesis |

| N-(1-Naphthyl)ethylenediamine | C₁₂H₁₄N₂ | Exhibits strong biological activity |

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group Variations

Table 1: Key Structural and Functional Differences

Key Observations:

Nitroso-R Salt (CAS 525-05-3) :

- Contains two sulfonic acid groups , enhancing water solubility and metal-binding capacity compared to the target compound.

- Used as an analytical reagent for transition metals (e.g., cobalt, iron) due to its strong chelation properties .

Amino-Substituted Analogs (e.g., CAS 116-63-2): Replacement of -NO with -NH₂ shifts application from metal chelation to dye synthesis. Amino groups participate in diazo coupling, forming azo dyes like Acid Black 52 .

Simplified Sulfonic Acids (e.g., 1-Naphthalenesulfonic acid): Lack of -OH/-NO groups reduces reactivity in chelation or dye synthesis but improves utility in detergents and catalysis .

Physicochemical and Analytical Behavior

- Chromatographic Performance: In LC-MS studies, sulfonic acids like 1-naphthalenesulfonic acid exhibit strong ionization due to -SO₃H. The addition of -OH/-NO groups in the target compound may alter retention times and fragmentation patterns .

- Solubility :

- Nitroso-R salt’s dual -SO₃H groups confer higher aqueous solubility (~200 g/L) compared to the target compound (~50 g/L) .

Q & A

Q. What are the optimal synthetic routes for 4-hydroxy-3-nitrosonaphthalene-1-sulfonic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nitrosation of precursor sulfonic acids. For example, nitrosation of 4-amino-3-hydroxynaphthalene-1-sulfonic acid (CAS 116-63-2) using sodium nitrite under acidic conditions (e.g., HCl) at 0–5°C yields the nitroso derivative . Competitive pathways, such as over-nitrosation or ring substitution, are minimized by controlling pH (<2) and reaction time (<2 hours) . Yields typically range from 60–75% after purification via recrystallization (ethanol/water).

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : The nitroso group exhibits a characteristic absorption peak at 450–470 nm (ε ≈ 1.5 × 10⁴ L·mol⁻¹·cm⁻¹), useful for quantifying purity .

- HPLC : Reverse-phase C18 columns with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (70:30) resolve impurities like unreacted amine precursors .

- Elemental Analysis : Expected C: 45.5%, H: 2.8%, N: 5.3%, S: 12.1% (theoretical for C₁₀H₇NO₅S) .

Q. What are the key stability concerns for this compound under laboratory storage conditions?

- Methodological Answer : The nitroso group is sensitive to light and heat. Degradation studies show:

- Photolysis : Exposure to UV light (254 nm) causes 20% decomposition in 24 hours. Store in amber vials at –20°C .

- Hydrolysis : Aqueous solutions (pH >7) undergo hydrolysis to the hydroxylamine derivative; buffered solutions (pH 3–5) enhance stability .

Advanced Research Questions

Q. How does 4-hydroxy-3-nitrosonaphthalene-1-sulfonic acid behave as a ligand in coordination chemistry?

- Methodological Answer : The compound acts as a bidentate ligand, coordinating via the hydroxyl oxygen and nitroso nitrogen. Studies with Co(II) and Ni(II) in ethanolic solutions form complexes with stoichiometry [M(L)₂] (log β ≈ 8.2–9.5) . Stability constants are pH-dependent, with optimal binding at pH 5–5. Spectrophotometric titration (Job’s method) confirms 1:2 metal-ligand ratios .

Q. What mechanistic insights explain the electrophilic reactivity of the nitroso group in this compound?

- Methodological Answer : The nitroso group undergoes electrophilic substitution at the α-position (C-2 or C-4 of the naphthalene ring). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show localized electron density at the nitroso oxygen, facilitating attack by nucleophiles like hydrazine or thiols . Kinetic studies (stopped-flow UV-Vis) reveal second-order rate constants (k ≈ 10⁻³ M⁻¹s⁻¹) for reactions with amines .

Q. How can this compound be applied in developing analytical sensors or dyes?

- Methodological Answer :

- Colorimetric Sensors : Forms stable complexes with transition metals (e.g., Fe³⁺) for detection limits of 0.1 ppm in water .

- Dye-Sensitized Solar Cells (DSSCs) : Derivatives with azo linkages (e.g., coupling with diazonium salts) show broad absorption in visible spectra (λₘₐₓ ≈ 550 nm) and charge-transfer efficiency of ~8% .

Q. What are the toxicological implications of nitroso-functionalized naphthalenesulfonic acids?

- Methodological Answer : Nitroso compounds are mutagenic via DNA alkylation. Ames tests (TA98 strain) with metabolic activation show dose-dependent mutagenicity (≥50 μg/plate) . Handle with nitrile gloves and fume hoods; LC₅₀ (rat, oral) is 320 mg/kg .

Data Contradictions and Resolutions

- Synthesis Pathways : emphasizes nitration , while focuses on nitrosation . Resolution: Precursor functional groups dictate the pathway—amine precursors favor nitrosation, while hydroxylated analogs require nitration.

- Stability in Acidic Media : reports hydrolysis at pH <2 , conflicting with ’s use of acidic nitrosation . Resolution: Hydrolysis is negligible below 5°C, enabling safe synthesis under controlled conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。